molecular formula C22H17BrN4O3 B2415557 N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1112437-99-6

N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2415557
CAS RN: 1112437-99-6
M. Wt: 465.307
InChI Key: COLPQRDMPCIKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17BrN4O3 and its molecular weight is 465.307. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Assessment

  • Research Focus : The synthesis of heterocyclic 1,2,4-triazoles, including compounds with 1,2,4-oxadiazole cycles, has been explored due to their interesting biological properties. These compounds, including variants similar to the one , have been synthesized and assessed for their biological activities (Karpina et al., 2019).

Antimicrobial Evaluation

  • Research Focus : Studies have been conducted on the synthesis of 1,3,4-oxadiazole compounds, akin to the compound , examining their antimicrobial and hemolytic activities. These studies demonstrate the potential application of these compounds in antimicrobial treatments (Gul et al., 2017).

Anti-bacterial Studies

  • Research Focus : Research on N-substituted derivatives of acetamides, similar to the compound , has shown moderate to strong antibacterial activities. These findings highlight their potential use in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Properties

  • Research Focus : Studies on novel acetamide derivatives of 1,3,4-oxadiazoles, closely related to the compound , have revealed their potential as anticancer agents. These compounds have been tested for cytotoxicity on various cancer cell lines, indicating their potential application in cancer therapy (Vinayak et al., 2014).

Cytotoxic Activity Against Cancer Cells

  • Research Focus : Compounds like N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have been synthesized and tested for their cytotoxic activity against breast cancer cell lines. The results show promise for these compounds in treating various types of cancers (Moghadam & Amini, 2018).

Quantum Calculations and Antimicrobial Activity

  • Research Focus : Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to the compound , includes studies on their reactivity and antimicrobial activity. These studies offer insights into their potential pharmaceutical applications (Fahim & Ismael, 2019).

Heterocyclic Compound Synthesis and Antimicrobial Activity

  • Research Focus : Synthesis of novel heterocyclic compounds, including derivatives of 1,3,4-oxadiazoles, has been explored for their antimicrobial activities. These findings are significant for developing new antimicrobial agents (Desai & Vaja, 2018).

properties

IUPAC Name

N-(4-bromophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPQRDMPCIKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.